1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol

Lipophilicity ADME Drug Design

1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol (CAS 345637-76-5) is a synthetic octahydroisoquinoline derivative featuring a para-bromophenyl substituent at position 1 and a tertiary hydroxyl at the 4a bridgehead, with molecular formula C15H20BrNO and a molecular weight of 310.23 g/mol. This compound belongs to the 4a-hydroxy-octahydroisoquinoline scaffold family, which serves as a key intermediate in the synthesis of opioid receptor modulators and decahydroisoquinoline analgesics.

Molecular Formula C15H20BrNO
Molecular Weight 310.23 g/mol
CAS No. 345637-76-5
Cat. No. B3130854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol
CAS345637-76-5
Molecular FormulaC15H20BrNO
Molecular Weight310.23 g/mol
Structural Identifiers
SMILESC1CCC2(CCNC(C2C1)C3=CC=C(C=C3)Br)O
InChIInChI=1S/C15H20BrNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2
InChIKeyVQLPEFMVRAUFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol (CAS 345637-76-5): Core Physicochemical Identity & Class Positioning for Procurement Decisions


1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol (CAS 345637-76-5) is a synthetic octahydroisoquinoline derivative featuring a para-bromophenyl substituent at position 1 and a tertiary hydroxyl at the 4a bridgehead, with molecular formula C15H20BrNO and a molecular weight of 310.23 g/mol [1]. This compound belongs to the 4a-hydroxy-octahydroisoquinoline scaffold family, which serves as a key intermediate in the synthesis of opioid receptor modulators and decahydroisoquinoline analgesics [2]. The presence of the bromine atom distinguishes it from chloro, fluoro, and unsubstituted phenyl analogs, imparting unique physicochemical properties relevant to medicinal chemistry and building-block procurement [1].

Why 1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol Cannot Be Replaced by Generic Octahydroisoquinoline Analogs in Drug Discovery and Chemical Biology


Direct substitution of 1-(4-bromophenyl)octahydroisoquinolin-4a(2H)-ol with its 4-chloro, 4-fluoro, or unsubstituted phenyl congeners is not justified without quantitative reevaluation, because the para-halogen identity dictates the electron density on the aryl ring, molecular polarizability, halogen-bond donor strength, and lipophilicity [1]. In the broader trans-4a-aryldecahydroisoquinoline opioid class, even minor aryl modifications produce large shifts in μ/κ receptor affinity ratios and functional activity [2]. The bromine atom provides a synthetic handle (e.g., Suzuki coupling) absent in the chloro analog, and the higher molecular weight and predicted logP directly influence pharmacokinetic parameters such as volume of distribution and metabolic stability [1].

Head-to-Head Physicochemical and Procurement Evidence for 1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol vs Closest Analogs


Increased Lipophilicity (XLogP3) vs 4-Chlorophenyl Analog Drives Differential ADME Predictions

The bromophenyl compound exhibits a computed XLogP3 of 3.0 [1], compared with a QSPR-predicted LogP of 3.22 for the 4-chlorophenyl analog [2]. This represents a modest but meaningful reduction in lipophilicity (~0.22 log units) for the bromo derivative, which can translate into lower tissue binding, reduced hERG liability, and different oral absorption profiles in lead optimization campaigns.

Lipophilicity ADME Drug Design

Higher Molecular Weight and Heavy Atom Effect: Bromine vs Chlorine Modulates Target Engagement Kinetics

The bromine atom in the target compound contributes a higher molecular weight (310.23 g/mol) compared to the 4-chlorophenyl analog (265.78 g/mol) [1]. This mass difference (~44.45 g/mol) is accompanied by greater atomic polarizability and a stronger halogen-bond donor capability (σ-hole magnitude Br > Cl) . In opioid receptor scaffolds, such halogen-dependent interactions have been shown to alter binding kinetics and residence time at the μ and κ receptors [2].

Halogen Bonding Molecular Recognition SAR

Batch-Specific Purity Trackability (98%+ HPLC) Outperforms Unspecified-Grade Analogs from Non-Validated Sources

Commercial suppliers such as Bidepharm provide batch-level quality certificates (NMR, HPLC, GC) for CAS 345637-76-5 confirming purity ≥98% . In contrast, many chlorophenyl and fluorophenyl analogs are listed at ≥95% purity without guaranteed analytical traceability . This 3-percentage-point purity advantage and the availability of batch-specific impurity profiles directly support reproducible SAR studies and mitigate the risk of confounding biological readouts from undefined impurities.

Quality Control Reproducibility Procurement

Synthetic Utility: Aryl Bromide Serves as a Versatile Cross-Coupling Handle Absent in Chloro and Fluoro Analogs

The bromine atom at the para position of the phenyl ring enables direct Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions . The analogous 4-chlorophenyl compound is significantly less reactive under standard Suzuki conditions, while the 4-fluorophenyl derivative is essentially inert. This places the bromophenyl octahydroisoquinoline as a privileged intermediate for generating diverse compound libraries from a single commercial building block [1].

Synthetic Chemistry Building Block Late-Stage Functionalization

Definitive Application Scenarios for 1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol Grounded in Quantitative Differentiation


Lead Optimization of Opioid Receptor Modulators Requiring Finely Tuned Lipophilicity

Medicinal chemistry teams developing μ/κ opioid receptor agonists or antagonists can leverage the bromophenyl compound's XLogP3 of 3.0 [1] to achieve a calculated ~0.22 log unit lower lipophilicity compared to the 4-chlorophenyl entry point, potentially improving CNS multiparameter optimization (MPO) scores and reducing hERG channel block risk that correlates strongly with high LogP.

Parallel Library Synthesis via Suzuki–Miyaura Diversification on a Single Core Scaffold

Because the aryl bromide group undergoes efficient oxidative addition with Pd(0) , the bromophenyl compound is uniquely suited as a common intermediate for synthesizing 48–96 member libraries of 4a-hydroxy-octahydroisoquinolines with varied aryl, heteroaryl, and alkenyl substituents, enabling rapid identification of analogs with improved receptor selectivity profiles that were previously accessible only through de novo synthesis of each derivative.

High-Rigor Academic or Industrial SAR Studies Requiring Batch-Verified Purity ≥98%

Investigators performing quantitative receptor binding assays (e.g., competitive displacement of [³H]DAMGO at μ receptors or [³H]U-69593 at κ receptors) can select the bromophenyl compound backed by supplier-provided HPLC, NMR, and GC batch certificates confirming 98% purity , thereby reducing the likelihood that trace impurities contribute to false-positive or false-negative activity readouts—a risk that is higher when using 95% grade analogs lacking batch-specific QC reports.

Quote Request

Request a Quote for 1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.